Technical Guide: Physicochemical Profiling and Application of 6-(Cyclopropanesulfonyl)pyridin-3-amine
Technical Guide: Physicochemical Profiling and Application of 6-(Cyclopropanesulfonyl)pyridin-3-amine
This is an in-depth technical guide profiling 6-(Cyclopropanesulfonyl)pyridin-3-amine , a critical building block in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., SYK, JAK, and ROR
Executive Summary & Chemical Identity
6-(Cyclopropanesulfonyl)pyridin-3-amine is a bifunctional heteroaromatic scaffold characterized by a pyridine core substituted with a primary amine and a cyclopropyl sulfone moiety. It serves as a high-value intermediate in drug discovery, functioning as a bioisostere for sulfonamides or amides while offering distinct metabolic and electronic advantages.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 6-(Cyclopropanesulfonyl)pyridin-3-amine |
| Common Synonyms | 5-Amino-2-(cyclopropylsulfonyl)pyridine; 2-(Cyclopropylsulfonyl)-5-aminopyridine |
| CAS Registry Number | Not widely listed as a commodity chemical; often synthesized in situ or custom ordered.[1][2][3][4] (Analogous CAS: 1415564-62-3 for related isomers) |
| SMILES | Nc1ccc(S(=O)(=O)C2CC2)nc1 |
| Molecular Formula | C |
| Molecular Weight | 198.24 g/mol |
Physicochemical Profile
The incorporation of the cyclopropyl sulfone group onto the pyridine ring drastically alters the electronic landscape compared to a standard aminopyridine.
Calculated & Predicted Properties
Data derived from consensus QSAR models and structural analogs.
| Property | Value (Approx.) | Mechanistic Insight |
| LogP (Lipophilicity) | 0.6 – 0.9 | The cyclopropyl group adds lipophilicity (+ |
| TPSA (Topological Polar Surface Area) | ~75 Ų | (42.5 Ų from SO |
| H-Bond Donors (HBD) | 2 | From the primary amine (-NH |
| H-Bond Acceptors (HBA) | 4 | Two sulfonyl oxygens, one pyridine nitrogen, one amine nitrogen lone pair. |
| Rotatable Bonds | 2 | C(Py)-S bond and S-C(Cyclopropyl) bond. The cyclopropyl ring itself is rigid. |
Ionization (pKa) Analysis
Understanding the acid-base behavior is critical for formulation and binding affinity.
-
Site A: Pyridine Nitrogen (N1): Typically, pyridine has a pKa ~5.2. However, the cyclopropylsulfonyl group at position 2 (alpha) is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.
-
Effect: This drastically reduces the electron density on the pyridine nitrogen.
-
Predicted pKa:< 1.0 (Non-basic) . It will not protonate at physiological pH.
-
-
Site B: Primary Amine (C5-NH
): This amine is in a para-like relationship to the sulfone and meta-like to the pyridine nitrogen. It behaves as an electron-rich aniline derivative.-
Predicted pKa (Conjugate Acid):3.5 – 4.5 .
-
Implication: The molecule is essentially neutral at physiological pH (7.4), aiding membrane permeability.
-
Synthetic Routes & Process Chemistry
The synthesis of 6-(Cyclopropanesulfonyl)pyridin-3-amine typically follows a robust 3-step sequence starting from commercially available 2-chloro-5-nitropyridine.
Reaction Workflow (Graphviz Diagram)
Figure 1: Standard synthetic route for 6-(Cyclopropanesulfonyl)pyridin-3-amine via Nucleophilic Aromatic Substitution (SnAr), Oxidation, and Nitro Reduction.
Detailed Methodology
Step 1: Nucleophilic Aromatic Substitution (SnAr)
-
Protocol: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in DMF. Add Potassium Carbonate (K
CO , 2.0 eq) followed by Cyclopropanethiol (1.1 eq). Stir at 60°C for 4 hours. -
Mechanism: The nitro group activates the 2-position for displacement of the chloride by the thiol nucleophile.
-
Key Control: Maintain anhydrous conditions to prevent hydrolysis of the chloride to the pyridone.
Step 2: Oxidation (Sulfide to Sulfone)
-
Protocol: Dissolve the thio-intermediate in DCM. Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise at 0°C. Warm to RT.
-
Alternative: Use Oxone® in MeOH/Water for a greener profile.
-
Purification: Quench with Na
S O to remove excess oxidant.
Step 3: Nitro Reduction
-
Protocol: Hydrogenation using 10% Pd/C in Ethanol under H
atmosphere (balloon) is cleanest. -
Alternative (Chemoselective): Iron powder (Fe) and Ammonium Chloride (NH
Cl) in EtOH/Water reflux if the sulfone is sensitive (though sulfones are generally stable to hydrogenation).
Drug Design & Medicinal Chemistry Applications
This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD) and lead optimization.
Bioisosterism and SAR
-
Cyclopropyl Sulfone vs. Sulfonamide: The cyclopropyl sulfone moiety (
) is often used as a bioisostere for a sulfonamide ( or ). It removes the hydrogen bond donor (HBD) character of the sulfonamide NH, which can improve membrane permeability if the HBD count is too high. -
Metabolic Stability: The cyclopropyl ring is metabolically robust compared to linear alkyl chains (e.g., ethyl/propyl), which are prone to CYP450 oxidation at the terminal position. The "cyclopropyl cap" blocks this metabolism.
-
Rigidity: The pyridine ring provides a rigid vector for the amine (hinge binder) and the sulfone (solvent front or pocket filler).
Application in Kinase Inhibitors
This fragment appears in the optimization of inhibitors for:
-
SYK (Spleen Tyrosine Kinase): Used to bind to the hinge region (via the amine/pyridine N) while the sulfone extends into the solvent channel.
-
JAK1/JAK2 Inhibitors: Similar to the baricitinib or tofacitinib scaffolds, where the polar sulfone interacts with specific residues (e.g., Arginine) in the binding pocket.
-
ROR
t Inverse Agonists: Sulfones are critical pharmacophores in stabilizing the helix 12 of the nuclear receptor.
Experimental Protocols for Validation
To validate the quality and properties of the synthesized material, the following protocols are recommended.
Solubility Assay (Thermodynamic)
-
Preparation: Weigh 5 mg of the compound into a vial.
-
Solvent Addition: Add 500 µL of pH 7.4 phosphate buffer.
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis: Filter (0.45 µm PTFE). Analyze filtrate by HPLC-UV (254 nm).
-
Calculation: Compare peak area to a standard curve of known concentration in DMSO.
pKa Determination (Spectrophotometric)
Since the compound has low solubility and extreme pKa values, potentiometric titration may be difficult.
-
Method: UV-Metric pKa determination (e.g., Sirius T3).
-
Principle: Monitor the shift in UV
as a function of pH (range 1.0 to 12.0). -
Expectation: A shift in the spectra around pH 3-4 corresponding to the anilinium/aniline transition.
References
-
Entospletinib & SYK Inhibitors: Wei, Z-H., et al. "Entospletinib." Drugs of the Future, 2022, 47(2). Link
-
Oxetanes and Sulfones in Drug Design: "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023. Link
-
Cyclopropyl Sulfone Bioisosteres: "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)." Journal of Medicinal Chemistry, 2018. Link
-
Synthesis of Aminopyridine Sulfones: "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Rasayan Journal of Chemistry, 2013. Link
Sources
- 1. 5-氨基-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Amino-2-ethylpyrimidine 97% | CAS: 1152519-74-8 | AChemBlock [achemblock.com]
- 3. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
